Home > Products > Screening Compounds P24221 > 5-Hydroxy Propranolol Hydrochloride
5-Hydroxy Propranolol Hydrochloride - 62117-35-5

5-Hydroxy Propranolol Hydrochloride

Catalog Number: EVT-390133
CAS Number: 62117-35-5
Molecular Formula: C16H22ClNO3
Molecular Weight: 311.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. It has also been found to have interactions with serotonergic systems, which has implications for its use in various psychiatric and neurological disorders. The compound 5-Hydroxy Propranolol Hydrochloride is a metabolite of propranolol, which has been the subject of research due to its potential pharmacological effects and its role in the metabolism of propranolol.

Applications in Various Fields

Psychiatry

Propranolol's interaction with serotonergic systems has implications for its use in psychiatric conditions. It has been reported to inhibit the behavioral responses of rats to increased 5-HT in the central nervous system, which may be relevant to its beneficial effects reported in the treatment of psychoses, particularly schizophrenia5. The antagonism of 5-HT1A receptor-mediated modulation of adenylate cyclase activity by propranolol isomers also suggests a potential role in modulating mood and anxiety disorders6.

Cardiovascular Research

In cardiovascular research, the synthesis of ring-hydroxylated propranolol isomers, including 5-Hydroxy Propranolol, has been explored to understand the effect of hydroxyl position on biological activity. These metabolites exhibit varying degrees of beta blockade and vasodilation, which are important for the therapeutic effects of propranolol in cardiovascular diseases7.

Neurology

Chronic administration of propranolol has been shown to affect acetylcholinesterase activity and 5-HT levels in the rat brain, which may have implications for neurological conditions where these systems are implicated8.

Pharmaceutical Industry

The selective synthesis of 5'-hydroxypropranolol, a human drug metabolite of propranolol, is of interest in the pharmaceutical industry for evaluating the toxicity and activity of metabolites. An evolved self-sufficient peroxygenase has been engineered for the efficient and selective synthesis of this metabolite, which could facilitate the production of propranolol metabolites for further study9.

Source and Classification

5-Hydroxy Propranolol Hydrochloride is derived from the metabolism of Propranolol in the human body. It is classified under beta-adrenergic blockers, which function by inhibiting the action of catecholamines on beta-adrenergic receptors. This compound has been studied for its potential therapeutic effects and its role in drug metabolism.

Synthesis Analysis

The synthesis of 5-Hydroxy Propranolol Hydrochloride can be achieved through various methods, primarily focusing on biocatalytic processes. A notable method involves using engineered unspecific peroxygenase (UPO) enzymes to facilitate regioselective hydroxylation of Propranolol.

Biocatalytic Synthesis

  1. Enzyme Engineering: The UPO from Agrocybe aegerita was modified through directed evolution to enhance its catalytic efficiency and regioselectivity for producing 5-Hydroxy Propranolol.
  2. Reaction Conditions: The reaction typically employs hydrogen peroxide as an oxidant in a controlled environment, with parameters such as temperature and pH carefully monitored to optimize yield.
  3. Efficiency: The engineered UPO demonstrated a total turnover number of up to 264,000, indicating a highly efficient synthesis route that avoids the use of radical scavengers .
Molecular Structure Analysis

5-Hydroxy Propranolol Hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.

Structural Features

  • Molecular Formula: C16H21ClN2O3
  • Molecular Weight: Approximately 320.81 g/mol
  • Functional Groups: The molecule contains a secondary amine, hydroxyl group, and aromatic naphthalene structure which are crucial for its interaction with beta-adrenergic receptors.

Structural Representation

The structural representation includes:

  • A naphthalene ring system that provides hydrophobic interactions with receptor sites.
  • A hydroxyl group at the 5-position, which influences the compound's solubility and metabolic stability.
Chemical Reactions Analysis

5-Hydroxy Propranolol undergoes various chemical reactions in biological systems, primarily involving glucuronidation and sulfation.

Key Reactions

  1. Glucuronidation: This reaction involves conjugation with glucuronic acid, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that both 5-OH and 7-OH metabolites are glucuronidated, leading to increased water solubility and excretion .
  2. Sulfation: Another metabolic pathway includes sulfation, which also enhances the compound's elimination from the body.
Mechanism of Action

The mechanism of action for 5-Hydroxy Propranolol Hydrochloride is closely related to that of Propranolol itself.

Pharmacodynamics

Data Insights

Research indicates that while 5-Hydroxy Propranolol retains some beta-blocking activity, its efficacy may differ based on receptor subtype interactions and metabolic pathways .

Physical and Chemical Properties Analysis

5-Hydroxy Propranolol Hydrochloride exhibits several important physical and chemical properties:

Analytical Data

  • Melting Point: Reported melting point ranges around 200°C.
  • pH: The solution's pH can vary based on concentration but generally falls within physiological ranges (pH 4-7).
Applications

The applications of 5-Hydroxy Propranolol Hydrochloride extend beyond its role as a metabolite; it has implications in both clinical settings and research:

Clinical Applications

  1. Therapeutic Monitoring: Used as a biomarker for monitoring Propranolol therapy effectiveness in patients.
  2. Pharmacokinetic Studies: Assists in understanding the metabolism and clearance rates of Propranolol in clinical pharmacology.

Research Applications

  1. Drug Interaction Studies: Investigated for potential interactions with other medications during metabolic studies.
  2. Metabolomics Research: Plays a role in studies focusing on drug metabolism pathways and individual variability in drug response.
Introduction to 5-Hydroxy Propranolol Hydrochloride

Chemical Characterization and Structural Identity

Molecular Structure and IUPAC Nomenclature

5-Hydroxy Propranolol Hydrochloride possesses the systematic IUPAC name: 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol hydrochloride. Its molecular formula is C₁₆H₂₂ClNO₃, with a molecular weight of 311.80 g/mol [1] [2] [6]. The compound features a naphthalene ring substituted with a hydroxy group at the 5-position and an O-linked side chain consisting of a secondary alcohol and an isopropylamino group. The hydrochloride salt form enhances the compound’s stability and water solubility. Key structural identifiers are summarized below:

Table 1: Structural Identification of 5-Hydroxy Propranolol Hydrochloride

PropertyValue
CAS Number62117-35-5
Molecular FormulaC₁₆H₂₂ClNO₃
Molecular Weight311.804 g/mol
Exact Mass311.129 g/mol
IUPAC Name5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol; hydrochloride
SMILES NotationCl.CC(C)NCC(O)COc1cccc2c(O)cccc12
InChI KeyInChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H

[5] [6] [10]

Physicochemical Properties

The hydrochloride salt form exhibits a melting point of 174-178°C [6]. While comprehensive solubility data is limited in the available literature, its ionic nature suggests moderate to high water solubility, typical of hydrochloride salts of amine-containing pharmaceuticals. The compound’s pKa values can be extrapolated from propranolol’s known ionization constants: the secondary amine (pKa ~9.5) protonates in physiological environments, while the aromatic hydroxyl group (pKa ~10.1) remains largely unionized [9].

Stability considerations necessitate storage at -20°C to prevent degradation [5] [10]. The presence of both aliphatic and phenolic hydroxy groups renders it susceptible to phase II metabolism, particularly glucuronidation via uridine 5’-diphospho-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 [4]. Mass spectrometry analysis confirms glucuronide formation via a characteristic neutral loss of 176.0324 Da corresponding to glucuronic acid cleavage [4].

Comparison with Parent Compound and Other Metabolites

Structurally, 5-Hydroxy Propranolol differs from propranolol solely by the addition of a hydroxy group at the 5-position of the naphthalene ring. This modification increases molecular polarity compared to propranolol, reducing log P from approximately 3.48 (propranolol) to an estimated 2.5-3.0 for the metabolite [9]. Consequently, this metabolite exhibits a higher renal clearance potential than the parent drug.

Among propranolol’s hydroxylated metabolites, 4-hydroxypropranolol is the predominant and most pharmacologically active isomer, demonstrating beta-blocking potency comparable to propranolol itself [7] [9]. In contrast, 5-hydroxypropranolol exhibits reduced beta-blocking activity relative to both propranolol and 4-hydroxypropranolol. The activity of 7-hydroxypropranolol remains pharmacologically uncharacterized [4] [9]. A key metabolic distinction lies in their formation pathways: while CYP2D6 primarily generates 4-hydroxypropranolol during initial oral dosing, 5-hydroxypropranolol formation involves other CYP isoforms, though specific attribution requires further research [7] [9].

Table 2: Comparative Analysis of Propranolol and Key Hydroxylated Metabolites

PropertyPropranolol4-Hydroxypropranolol5-Hydroxypropranolol7-Hydroxypropranolol
Hydroxylation PositionNone4-position5-position7-position
Molecular FormulaC₁₆H₂₁NO₂C₁₆H₂₁NO₃C₁₆H₂₁NO₃C₁₆H₂₁NO₃
Beta-Blocking ActivityHigh (Reference)Equipotent to parentModerateUnknown
Major Metabolic PathwayN/ACYP2D6Multiple CYPs (Specifics unclear)CYP2D6
Glucuronidation UGTsSide-chain conjugationUGT1A7,1A8,1A9,2A1UGT1A1,1A3,1A7,1A8,1A9,1A10,2A1,2A2UGT1A6 + shared UGTs with 5-OHP
Presence in PlasmaChronic therapyHigh (initial oral dose)DetectedDetected

[4] [7] [9]

Unlike propranolol, which undergoes significant first-pass metabolism and saturable hepatic clearance, 5-Hydroxy Propranolol is formed in vivo and is not administered therapeutically. Its plasma concentrations are considerably lower than those of the parent drug or 4-hydroxypropranolol, particularly beyond 6 hours post-dosing [4] [9]. The metabolite’s glucuronidation exhibits complex regioselectivity, with evidence suggesting potential conjugation at both the aromatic (phenolic) and aliphatic hydroxy groups during in vitro studies. However, physiological data from human urine indicates aromatic-linked glucuronidation predominates in vivo [4]. This metabolic pathway contributes significantly to the overall elimination of propranolol and its bioactive metabolites from the systemic circulation.

Properties

CAS Number

62117-35-5

Product Name

5-Hydroxy Propranolol Hydrochloride

IUPAC Name

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride

Molecular Formula

C16H22ClNO3

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H

InChI Key

YYIHZCFYQOMSFB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl

Synonyms

5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol; 5’-Hydroxypropranolol Hydrochloride; ORF 12592;

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.